2,4-dinitrophenol;piperidine
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Overview
Description
2,4-Dinitrophenol and piperidine are two distinct chemical compounds that can form a complex. 2,4-Dinitrophenol is an organic compound with the formula HOC6H3(NO2)2. It has been used in various industrial applications, including explosives manufacturing, pesticides, and herbicides . Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula C5H11N. It is widely used in the pharmaceutical industry as a building block for drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenol can be synthesized through several methods, including the hydrolysis of 2,4-dinitrochlorobenzene and the nitration of phenol with nitric acid . The hydrolysis method involves adding water to a hydrolysis kettle, heating it to 60°C, and then adding molten 2,4-dinitrochlorobenzene. Sodium hydroxide solution is gradually added, and the mixture is heated to 102-104°C. The resulting sodium salt is filtered, dissolved in water, and acidified to precipitate 2,4-dinitrophenol crystals .
Piperidine is typically synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives . Industrial production methods often involve catalytic hydrogenation using metal catalysts such as nickel or platinum.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenol undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation . It reacts with nucleophiles such as amines to form substitution products. For example, it reacts with piperidine to form a complex through nucleophilic aromatic substitution .
Common Reagents and Conditions: Common reagents for the reactions of 2,4-dinitrophenol include sodium hydroxide, nitric acid, and various amines . The reaction conditions typically involve heating and the use of solvents such as ethanol or benzene.
Major Products: The major products formed from the reactions of 2,4-dinitrophenol include substituted phenols and various aromatic compounds . When reacted with piperidine, the major product is a dinitrophenol-piperidine complex .
Scientific Research Applications
2,4-Dinitrophenol has been used in scientific research for its ability to uncouple oxidative phosphorylation, making it a valuable tool in studies of cellular metabolism . It has also been investigated for its potential use in treating obesity, although its toxic side effects have limited its clinical applications .
Piperidine and its derivatives are widely used in the pharmaceutical industry for the synthesis of various drugs, including analgesics, antipsychotics, and antihistamines . Its versatility as a building block makes it an essential component in medicinal chemistry.
Mechanism of Action
2,4-Dinitrophenol exerts its effects by dissipating the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP. This results in the loss of energy as heat instead of producing ATP, leading to increased metabolic rate and heat production .
Piperidine acts as a base and nucleophile in chemical reactions, forming complexes with various electrophiles. Its mechanism of action in pharmaceuticals varies depending on the specific drug it is incorporated into .
Comparison with Similar Compounds
2,4-Dinitrophenol is similar to other dinitrophenol compounds such as 2,4-dinitro-o-cresol, dinoseb, and dinoterb, which are also used as herbicides . 2,4-dinitrophenol is unique in its strong uncoupling effect on oxidative phosphorylation.
Piperidine is similar to other six-membered heterocyclic amines such as pyrrolidine and morpholine. Its uniqueness lies in its widespread use in drug synthesis and its versatility as a chemical building block .
Conclusion
2,4-Dinitrophenol and piperidine are two important chemical compounds with distinct properties and applications While 2,4-dinitrophenol is primarily used in industrial and research settings, piperidine plays a crucial role in pharmaceutical synthesis
Properties
CAS No. |
42824-45-3 |
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Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2,4-dinitrophenol;piperidine |
InChI |
InChI=1S/C6H4N2O5.C5H11N/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;1-2-4-6-5-3-1/h1-3,9H;6H,1-5H2 |
InChI Key |
NYLSCZHQQDVOET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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